molecular formula C17H18N2O8S B5805923 methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate

methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate

Cat. No.: B5805923
M. Wt: 410.4 g/mol
InChI Key: FZOFYRLGMSKDQQ-UHFFFAOYSA-N
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Description

Methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate is an organic compound with a complex structure It is characterized by the presence of methoxy groups, a nitrophenyl group, and a sulfonylanilino group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate typically involves multiple steps. One common approach is to start with the nitration of an appropriate aniline derivative to introduce the nitro group. This is followed by sulfonylation to attach the sulfonyl group. The final step involves esterification to form the acetate ester. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can also be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in solvents such as ethanol or dichloromethane under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonylanilino group can interact with proteins and enzymes. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate
  • Phenoxy acetamide derivatives
  • Indole derivatives

Uniqueness

Methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and nitrophenyl groups allows for diverse reactivity, while the sulfonylanilino group provides additional sites for interaction with biological molecules.

This compound’s unique structure and reactivity make it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

methyl 2-(2,4-dimethoxy-N-(2-nitrophenyl)sulfonylanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O8S/c1-25-12-8-9-13(15(10-12)26-2)18(11-17(20)27-3)28(23,24)16-7-5-4-6-14(16)19(21)22/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOFYRLGMSKDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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